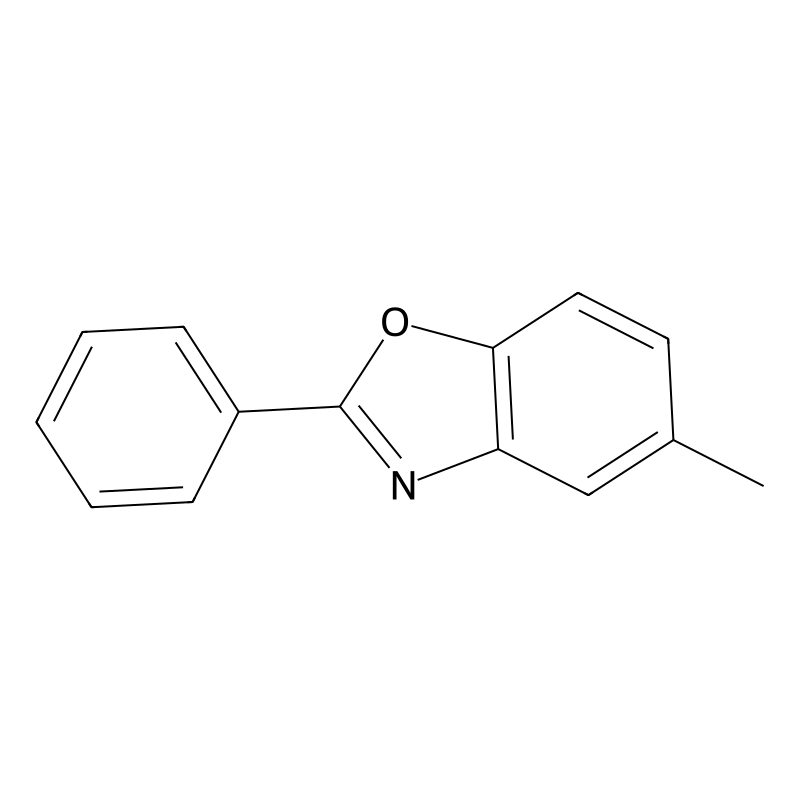

5-Methyl-2-phenylbenzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Methyl-2-phenylbenzoxazole (5-M-2-PBX) is a heterocyclic aromatic compound with the chemical formula C₁₄H₁₁NO. Its synthesis has been reported in various scientific journals, utilizing different methods. One common method involves the cyclocondensation of 2-aminophenol and acetophenone in the presence of an acid catalyst [].

Potential Applications:

While research on 5-M-2-PBX is ongoing, its potential applications in various scientific fields are being explored:

- Organic Light Emitting Diodes (OLEDs): Studies have shown that 5-M-2-PBX exhibits promising properties for use as a hole transport material (HTM) in OLEDs. Its high thermal stability, good film-forming ability, and suitable energy levels make it a potential candidate for improving the performance and efficiency of OLED devices [].

- Biomedical Research: 5-M-2-PBX has been investigated for its potential applications in the development of new drugs due to its structural similarity to known bioactive molecules. Studies suggest that it may possess anticonvulsant and anti-inflammatory properties, but further research is needed to validate these findings [, ].

- Material Science: The unique properties of 5-M-2-PBX, such as its photoluminescence and thermal stability, have sparked interest in its potential use in the development of new functional materials. Research suggests its applicability in areas like organic photovoltaics and sensor technology.

Current Research and Future Directions:

Research on 5-M-2-PBX is still in its early stages, and further investigation is necessary to fully understand its potential applications. Ongoing research focuses on:

- Developing new synthesis methods: Exploring alternative and more efficient methods for synthesizing 5-M-2-PBX to facilitate its large-scale production.

- Characterizing its properties in detail: Obtaining a comprehensive understanding of its physical, chemical, and biological properties to guide further development.

- Evaluating its potential in specific applications: Conducting in-depth studies to assess its suitability and effectiveness in various technological and biomedical applications.

5-Methyl-2-phenylbenzoxazole is an organic compound characterized by its benzoxazole core, which consists of a fused benzene and oxazole ring. Its molecular formula is , and it has a molecular mass of approximately 209.24 g/mol. This compound is known for its unique structural features, including a methyl group at the fifth position and a phenyl group at the second position of the benzoxazole ring. The melting point of 5-methyl-2-phenylbenzoxazole is reported to be between 102 °C and 108 °C .

The synthesis of 5-methyl-2-phenylbenzoxazole typically involves the coupling of 2-aminophenol with benzaldehyde, often facilitated by various catalysts or under specific conditions such as microwave irradiation or reflux in suitable solvents like dioxane or toluene. This reaction can yield high purity and good yields of the product .

In terms of reactivity, 5-methyl-2-phenylbenzoxazole can undergo various transformations, including electrophilic substitutions at the aromatic positions or oxidation reactions that might modify the oxazole functionality .

Compounds containing the benzoxazole moiety, including 5-methyl-2-phenylbenzoxazole, have been studied for their biological activities. They exhibit a range of pharmacological properties such as antimicrobial, antiviral, and antitumor activities. The presence of substituents on the benzoxazole ring can significantly influence these biological effects, making this compound a candidate for further pharmaceutical research .

Several methods exist for synthesizing 5-methyl-2-phenylbenzoxazole:

- Condensation Reaction: The most common method involves condensing 2-aminophenol with benzaldehyde in the presence of an acid catalyst or under microwave conditions.

- Oxidative Cyclization: This method utilizes phenolic Schiff bases derived from 2-aminophenol and aldehydes, followed by oxidative cyclization using oxidants like manganese acetate or DDQ (1,3-dichloro-5,5-dimethylhydantoin) .

- Catalytic Methods: Recent advancements include copper-catalyzed direct arylation methods which have shown improved efficiency and selectivity in synthesizing substituted benzoxazoles .

5-Methyl-2-phenylbenzoxazole has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting infectious diseases or cancer.

- Fluorescent Materials: Compounds with similar structures have been investigated for their solid-state fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Interaction studies involving 5-methyl-2-phenylbenzoxazole focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. Research indicates that modifications on the benzoxazole ring can enhance interactions with specific biological targets, thereby improving efficacy .

Several compounds share structural similarities with 5-methyl-2-phenylbenzoxazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Phenylbenzoxazole | Lacks methyl group at position five | Known for significant fluorescence properties |

| 5-Nitro-2-phenylbenzoxazole | Contains a nitro group | Exhibits enhanced antitumor activity |

| 6-Methyl-2-benzothiazole | Contains thiazole instead of oxazole | Displays different biological activities |

| Benzoxazole derivatives | Varies in substituents on benzene ring | Diverse pharmacological profiles depending on substituents |

Each compound's unique functional groups and structural variations contribute to distinct chemical reactivity and biological activity profiles, making them valuable in different research areas.